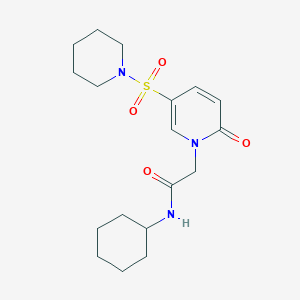
N-cyclohexyl-2-(2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide
Descripción general
Descripción
N-cyclohexyl-2-(2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide, commonly referred to as CPO, is a novel chemical compound that has gained significant attention in the field of scientific research. CPO is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a crucial role in the regulation of insulin signaling and glucose homeostasis.
Mecanismo De Acción
CPO works by inhibiting the activity of N-cyclohexyl-2-(2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide, an enzyme that dephosphorylates insulin receptor and insulin receptor substrate proteins, thereby negatively regulating insulin signaling. By inhibiting N-cyclohexyl-2-(2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide, CPO enhances insulin signaling, leading to improved glucose uptake and utilization in insulin-sensitive tissues such as liver, muscle, and adipose tissue.
Efectos Bioquímicos Y Fisiológicos
CPO has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In addition, CPO has been found to have anti-inflammatory and anti-tumor properties, suggesting its potential therapeutic applications in the treatment of cancer and other inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of CPO is its high potency and specificity for N-cyclohexyl-2-(2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide inhibition. This makes it an ideal tool for studying the role of N-cyclohexyl-2-(2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide in insulin signaling and glucose homeostasis. However, CPO has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on CPO. One area of interest is the development of more potent and selective N-cyclohexyl-2-(2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide inhibitors based on the structure of CPO. Another area of interest is the investigation of the anti-inflammatory and anti-tumor properties of CPO, and its potential therapeutic applications in the treatment of cancer and other inflammatory diseases. Finally, the development of novel drug delivery systems for CPO may help to overcome its solubility and toxicity limitations, making it a more viable candidate for clinical use.
Aplicaciones Científicas De Investigación
CPO has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. As a N-cyclohexyl-2-(2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide inhibitor, CPO has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes. Additionally, CPO has been found to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of cancer and other inflammatory diseases.
Propiedades
IUPAC Name |
N-cyclohexyl-2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4S/c22-17(19-15-7-3-1-4-8-15)14-20-13-16(9-10-18(20)23)26(24,25)21-11-5-2-6-12-21/h9-10,13,15H,1-8,11-12,14H2,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXPTOJWWNHHRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-(2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



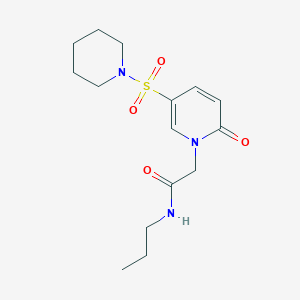
![1-(4-fluorobenzyl)-5-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B3226064.png)
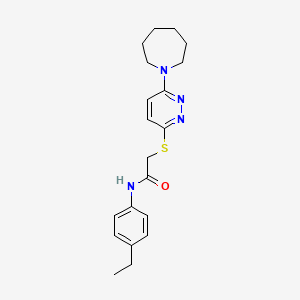
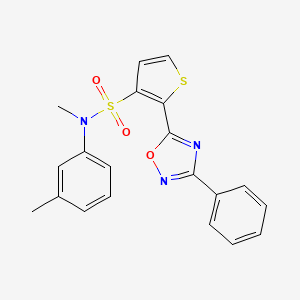
![2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B3226074.png)
![4-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3226075.png)
![1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]-N-[2-(2-thienyl)ethyl]piperidine-3-carboxamide](/img/structure/B3226088.png)
![N-[(2-azepan-1-ylpyridin-4-yl)methyl]-N'-(3-methylphenyl)urea](/img/structure/B3226096.png)
![3-{[4-(azepan-1-ylcarbonyl)piperidin-1-yl]carbonyl}-5-isobutyryl-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3226111.png)

![5-[(3-chlorophenyl)sulfonyl]-3-[5-(ethylthio)-4-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3226118.png)
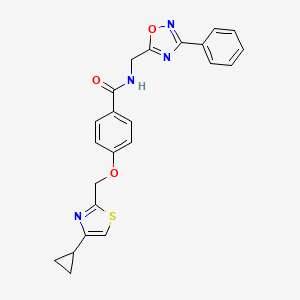
![1-(3,4-dimethoxybenzoyl)-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B3226152.png)
![(1,1-dioxido-4-(m-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B3226154.png)